molecular formula C21H23N3O4 B11555186 2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(2-phenylethyl)acetamide

2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(2-phenylethyl)acetamide

Cat. No.: B11555186
M. Wt: 381.4 g/mol
InChI Key: XJHNQSGQDHBHMW-HZHRSRAPSA-N
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Description

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxy, propenyloxy, and phenylethyl groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Methoxy-Substituted Benzene Derivative: This involves the reaction of a methoxy-substituted benzene with propenyl halides under basic conditions to form the propenyloxy derivative.

    Hydrazone Formation: The propenyloxy derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Formamide Formation: The hydrazone intermediate is further reacted with formic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-YNYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE
  • 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLETHYL)FORMAMIDE

Uniqueness

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C21H23N3O4/c1-3-13-28-18-10-9-17(14-19(18)27-2)15-23-24-21(26)20(25)22-12-11-16-7-5-4-6-8-16/h3-10,14-15H,1,11-13H2,2H3,(H,22,25)(H,24,26)/b23-15+

InChI Key

XJHNQSGQDHBHMW-HZHRSRAPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC=C

Origin of Product

United States

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